Triflupromazine
Descripción
A phenothiazine used as an antipsychotic agent and as an antiemetic.
This compound is only found in individuals that have used or taken this drug. It is a phenothiazine used as an antipsychotic agent and as an antiemetic. This compound binds to the dopamine D1 and dopamine D2 receptors and inhibits their activity. The mechanism of the anti-emetic effect is due predominantly to blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre. This compound blocks the neurotransmitter dopamine and the vagus nerve in the gastrointestinal tract. This compound also binds the muscarinic acetylcholine receptors (M1 and M2) and the tryptamine D receptors (5HT2B).
See also: Phenothiazine (subclass of); this compound Hydrochloride (has salt form).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCGXQMFQXDFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023704 | |
| Record name | Triflupromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Triflupromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
176 °C @ 0.7 MM HG | |
| Record name | TRIFLUPROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER, ALC, & ACETONE; INSOL IN ETHER /HCL/, PRACTICALLY INSOL IN WATER, 1.80e-03 g/L | |
| Record name | TRIFLUPROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triflupromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
VISCOUS, LIGHT AMBER-COLORED, LIQ, WHICH CRYSTALLIZES ON PROLONGED STANDING INTO LARGE IRREGULAR CRYSTALS | |
CAS No. |
146-54-3 | |
| Record name | Triflupromazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triflupromazine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triflupromazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00508 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triflupromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triflupromazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO16TQF95Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIFLUPROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triflupromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Evolution of Triflupromazine Research
Early Development and Introduction within Phenothiazine (B1677639) Class Research
Triflupromazine (C₁₈H₁₉F₃N₂S) is chemically characterized as a 10H-phenothiazine derivative, featuring a trifluoromethyl substituent at the 2-position and a 3-(dimethylamino)propyl group at the N-10 position nih.gov. This chemical structure places it firmly within the phenothiazine class, a group of drugs known for their diverse pharmacological effects nih.govwikipedia.org.
First approved in 1957, this compound was initially indicated for the management of psychosis, including conditions like schizophrenia, and also for its antiemetic properties nih.govvoronoiapp.comwikipedia.org. Its mechanism of action primarily involves binding to and inhibiting dopamine (B1211576) D1 and D2 receptors in the central nervous system nih.govdrugbank.comgpatindia.com. This dopaminergic antagonism is central to its antipsychotic effects, which include reducing anxiety, emotional withdrawal, hallucinations, disorganized thoughts, and suspiciousness drugbank.comnist.gov. The antiemetic effect is largely attributed to its blockage of dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting center drugbank.comgpatindia.comnist.gov. Beyond these, this compound also interacts with muscarinic acetylcholine (B1216132) receptors (M1 and M2) and tryptamine (B22526) D receptors (5HT2B) drugbank.comgpatindia.comnist.gov.
Within the broader phenothiazine class, this compound is categorized as a high-potency antipsychotic gpatindia.compediatriconcall.com. This classification implies that lower doses are required to achieve comparable dopamine receptor occupancy and efficacy when compared to low-potency antipsychotics, such as chlorpromazine (B137089) gpatindia.com. Physically, this compound presents as a solid, or a viscous, light amber-colored liquid that can crystallize upon prolonged standing nih.gov. It is soluble in water, alcohol, and acetone, but insoluble in ether (as its hydrochloride salt) nih.gov.
Evolution of Research Focus from Traditional Applications to Novel Therapeutic Investigations
While this compound's traditional applications in psychiatry and as an antiemetic remain notable, contemporary research has expanded its investigative scope to explore novel therapeutic potentials, leveraging its distinct pharmacological profile.
One significant area of emerging research involves this compound's potential as an anticoronaviral agent . Studies have reported that this compound hydrochloride exhibits activity against coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) nih.govresearchgate.net. This antiviral effect is thought to be mediated by the inhibition of dopamine receptors nih.gov.
Another area of investigation highlights this compound's role as an activator of human carbonic anhydrase (hCA) isoforms . Specifically, this compound has been identified as a potent activator of human carbonic anhydrase II (hCA II) and human carbonic anhydrase VII (hCA VII) nih.govresearchgate.netresearchgate.netuniroma1.it. These enzymes are crucial regulators of pH homeostasis and are involved in various physiological and pathological processes nih.govresearchgate.netuniroma1.it. The activation of CAs, particularly hCA II and VII, which are abundant in the central nervous system, suggests potential beneficial effects at a neurological level nih.govresearchgate.net.
Detailed research findings regarding these novel therapeutic investigations are summarized in the following tables:
Table 1: Anticoronaviral Activity of this compound Hydrochloride
| Coronavirus Strain | Inhibitory Concentration 50% (IC₅₀) Range | Reference |
| MERS-CoV | 5.76–12.9 µM | nih.gov |
| SARS-CoV | 5.76–12.9 µM | nih.gov |
Note: IC₅₀ values indicate the concentration required to reduce viral activity by at least 50%.
Table 2: Human Carbonic Anhydrase Activation by this compound
| hCA Isoform | Activation Constant (Kₐ) | Reference |
| hCA II | 1.9 µM | nih.gov |
| hCA VII | Low micromolar range | researchgate.netresearchgate.net |
Note: Kₐ values represent the concentration at which half-maximal activation is observed.
This evolving research underscores the multifaceted pharmacological properties of this compound, extending its potential beyond its established psychiatric and antiemetic roles into new frontiers of therapeutic exploration.
Pharmacological Mechanisms and Receptor Interactions of Triflupromazine
Dopaminergic Receptor Antagonism
Triflupromazine's antipsychotic properties are largely attributed to its antagonistic effects on dopamine (B1211576) receptors in the brain. wikipedia.orgnih.gov
This compound binds to and inhibits the activity of both dopamine D1 and dopamine D2 receptors. wikipedia.orgfishersci.seresearchgate.netwikipedia.org This dual antagonism is characteristic of many first-generation antipsychotics. The mechanism behind its anti-emetic effect is predominantly linked to the blockade of dopamine D2 neurotransmitter receptors located in the chemoreceptor trigger zone (CTZ) and the vomiting center. wikipedia.orgfishersci.seresearchgate.net
| Receptor Subtype | Action | Reference |
| Dopamine D1 | Antagonist | wikipedia.orgfishersci.seresearchgate.net |
| Dopamine D2 | Antagonist | wikipedia.orgfishersci.seresearchgate.net |
Phenothiazines, the class of drugs to which this compound belongs, are known to block dopamine receptors, which in turn leads to an increased turnover rate of dopamine in the corpus striatum. wikipedia.org Studies involving trifluoperazine (B1681574), a closely related phenothiazine (B1677639), have shown an initial increase in the concentrations of homovanillic acid and 3,4-dihydroxyphenylacetic acid in the striatum, both of which are metabolites indicative of enhanced dopamine turnover. metabolomicsworkbench.org Furthermore, dopamine concentrations were observed to be elevated after three and twelve months of trifluoperazine administration. metabolomicsworkbench.org While initial evidence suggests striatal dopamine receptor blockade, prolonged administration of related neuroleptics can lead to a shift, with the emergence of supersensitivity after several months, despite continued drug intake. nih.gov
Serotonergic Receptor Modulations: 5HT2B Antagonism
Beyond its dopaminergic effects, this compound also engages with serotonergic systems. It binds to the tryptamine (B22526) D receptors, specifically the 5HT2B subtype, acting as an antagonist. wikipedia.orgfishersci.seresearchgate.netwikipedia.orgalfa-chemistry.com
| Receptor Subtype | Action | Reference |
| 5HT2B | Antagonist | wikipedia.orgfishersci.seresearchgate.netalfa-chemistry.com |
Muscarinic Acetylcholine (B1216132) Receptor Interactions: M1 and M2 Antagonism
This compound exhibits anticholinergic properties by binding to and antagonizing muscarinic acetylcholine receptors, specifically the M1 and M2 subtypes. wikipedia.orgfishersci.seresearchgate.netwikipedia.orguni.lu This interaction contributes to some of its broader pharmacological profile.
| Receptor Subtype | Action | Reference |
| Muscarinic M1 | Antagonist | wikipedia.orgfishersci.seresearchgate.netuni.lu |
| Muscarinic M2 | Antagonist | wikipedia.orgfishersci.seresearchgate.netuni.lu |
Calmodulin Antagonism and Calcium-Dependent Signaling Pathways
While direct evidence for this compound's interaction with calmodulin is less frequently cited compared to its receptor antagonism, its close structural analog, trifluoperazine, a phenothiazine with similar pharmacological properties, is a well-established calmodulin antagonist. uni.lupnas.orguni-regensburg.deresearchgate.net
Trifluoperazine inhibits calmodulin (CaM), a crucial calcium-binding protein involved in numerous cellular processes. pnas.org As a calmodulin antagonist, trifluoperazine has been shown to block calcium-calmodulin-dependent cellular events. uni.lu Research indicates that trifluoperazine can inhibit cell proliferation and invasion and induce apoptosis in various cancer cell lines, mediated through its calmodulin antagonistic activity. uni.lu Furthermore, studies have demonstrated that trifluoperazine inhibits myoblast fusion at concentrations known to inhibit Ca2+-calmodulin in vitro. Calmodulin activity is essential for cellular processes such as cell fusion and pronuclear fusion, and trifluoperazine's ability to inhibit these suggests a differential modulation of calmodulin activity during these events. researchgate.net
| Mechanism/Effect | Compound (if specified) | Reference |
| Inhibition of Calmodulin (CaM) | Trifluoperazine | uni.lupnas.org |
| Blockade of Ca2+-Calmodulin-Dependent Events | Trifluoperazine | uni.lu |
| Inhibition of Cell Proliferation and Invasion | Trifluoperazine | uni.lu |
| Induction of Apoptosis | Trifluoperazine | uni.lu |
| Inhibition of Myoblast Fusion | Trifluoperazine | |
| Inhibition of Cell and Pronuclear Fusion | Trifluoperazine | researchgate.net |
Modulation of Intracellular Calcium Levels
Current scientific literature, based on the conducted searches, primarily details the modulation of intracellular calcium levels by trifluoperazine, another phenothiazine derivative, rather than this compound. Studies on trifluoperazine indicate its ability to increase intracellular Ca2+ levels, often by interacting with calcium-binding proteins like calmodulin (CaM) and influencing calcium release from endoplasmic reticulum stores via inositol (B14025) 1,4,5-triphosphate receptors. Direct research specifically elucidating the modulation of intracellular calcium levels by this compound was not identified in the reviewed sources.
Other Receptor and Enzyme System Interactions
Alpha-1A Adrenergic Receptor Antagonism
Similar to the modulation of intracellular calcium, the majority of research concerning alpha-1A adrenergic receptor antagonism within the phenothiazine class frequently focuses on trifluoperazine. These studies describe trifluoperazine as an antagonist at alpha-1 adrenergic receptors, influencing various physiological responses. However, direct evidence specifically demonstrating this compound's antagonism of the Alpha-1A Adrenergic Receptor was not definitively established in the consulted literature.
P-glycoprotein Inhibition
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various substrates from cells, contributing to multidrug resistance. It is categorized among first-generation P-gp inhibitors. idrblab.netnih.gov
Table 1: this compound's Predicted P-glycoprotein Inhibition
| Target | Action | Probability |
| P-glycoprotein inhibitor I | Inhibitor | 0.8563 |
| P-glycoprotein inhibitor II | Inhibitor | 0.8737 |
| Data based on DrugBank predictions. |
Cyclooxygenase-2 (COX-2) Expression Modulation
Research into the modulation of Cyclooxygenase-2 (COX-2) expression by phenothiazines predominantly highlights the effects of trifluoperazine. Studies on trifluoperazine have shown its capacity to increase both mRNA and protein levels of COX-2 in certain cell lines, suggesting a role in cellular processes where COX-2 is involved. Direct scientific findings specifically detailing the modulation of COX-2 expression by this compound were not found in the reviewed literature.
Nuclear Protein 1 (NUPR1) Transcription Factor Effects
The effects on Nuclear Protein 1 (NUPR1) transcription factor have been primarily investigated in the context of trifluoperazine. Studies indicate that trifluoperazine can inhibit NUPR1 expression and is considered a NUPR1 inhibitor, contributing to its observed anti-cancer activities in certain models. However, direct evidence for this compound's specific impact on NUPR1 transcription factor effects was not identified in the current search.
Impact on (Na+, K+)-activated ATPase Activity
The interaction of this compound with (Na+, K+)-activated ATPase activity presents a nuanced profile. While the parent compound, this compound, has been reported not to significantly inhibit Na+, K+-ATPase activity at concentrations up to 5 x 10-4 M, its photo-oxidative intermediates have been identified as potent inhibitors of this enzyme. nih.govfishersci.ca This distinction suggests that the metabolic or environmental transformation of this compound may lead to compounds with different enzymatic inhibitory profiles.
Table 2: Impact on (Na+, K+)-activated ATPase Activity
| Compound/State | Effect on (Na+, K+)-activated ATPase Activity | Reference |
| This compound (parent compound) | No significant inhibition (up to 5 x 10-4 M) | fishersci.ca |
| This compound (photo-oxidative intermediates) | Potent inhibitor | nih.gov |
Metabolic Pathways and Biotransformation Research of Triflupromazine
Hepatic Metabolism: Oxidative Processes
The initial phase of triflupromazine metabolism is characterized by oxidative reactions that occur predominantly in the liver. These processes introduce or expose functional groups on the drug molecule, preparing it for subsequent conjugation. The primary oxidative pathways for this compound and other phenothiazines include sulfoxidation, hydroxylation, and N-dealkylation. nih.govnih.gov
Sulfoxidation is a major metabolic pathway for phenothiazine (B1677639) compounds, including this compound. nih.govnih.gov This reaction involves the oxidation of the sulfur atom in the phenothiazine ring structure. In related phenothiazines like chlorpromazine (B137089), S-oxidation is a significant route of first-pass metabolism, leading to the formation of metabolites such as chlorpromazine-S-oxide (CPZ-SO). nih.gov This process is catalyzed by hepatic enzymes and results in the formation of a sulfoxide metabolite, which increases the polarity of the molecule. talkingaboutthescience.com The sulfoxidation process can be a key step in the detoxification pathway, converting the parent compound into a form that can be further processed or directly excreted. talkingaboutthescience.com
Aromatic hydroxylation is another key oxidative reaction in the hepatic metabolism of this compound. nih.gov This process introduces a hydroxyl (-OH) group onto the phenothiazine ring. Studies on similar phenothiazines have shown that hydroxylation occurs in liver microsomes. researchgate.net This metabolic alteration significantly increases the water solubility of the compound, facilitating its eventual elimination from the body. researchgate.net
N-dealkylation involves the removal of alkyl groups from the side chain of the this compound molecule and is a recognized metabolic pathway for phenothiazines. nih.govmdpi.com This process can occur through demethylation, where methyl groups are cleaved from the terminal nitrogen atom of the side chain. nih.gov In studies involving other piperazine-containing phenothiazines like trifluoperazine (B1681574), N-dealkylation has been observed in rat liver microsomes. researchgate.net This can lead to the formation of N-monodemethylated and N-didemethylated metabolites. nih.gov The cleavage of the C-N bond in this process is an important metabolic reaction often catalyzed by members of the cytochrome P450 enzyme family. mdpi.com
Conjugation Reactions: Glucuronidation
Following Phase I oxidative reactions, this compound and its metabolites can undergo Phase II conjugation reactions. The most prominent of these is glucuronidation. nih.gov This process involves the attachment of a glucuronic acid moiety to the drug or its metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govgenesight.com Glucuronidation dramatically increases the hydrophilicity and molecular weight of the compound, making the resulting glucuronide conjugate readily excretable in urine or bile. nih.gov For many antipsychotic medications, including phenothiazines, glucuronidation is a critical step in their metabolic clearance. uky.edu
In Vitro and In Vivo Metabolic Profiling and Metabolite Identification
The study of drug metabolism relies on both in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) models. eurofinsdiscovery.com Metabolic profiling aims to identify the full range of metabolites produced from a parent compound. eurofinsdiscovery.commdpi.com
In Vitro Studies: These often utilize liver microsomes or hepatocytes from humans and various animal species to investigate metabolic pathways. mdpi.comrsc.org For instance, studies on the related compound trifluoperazine have used human and monkey liver microsomes to examine its glucuronidation kinetics. nih.gov Such studies allow researchers to identify the specific enzymes involved and characterize the rates of different metabolic reactions. mdpi.com
In Vivo Studies: In vivo research provides a more comprehensive picture of drug metabolism within a complete biological system. Studies in rats given trifluoperazine have used fluorine-19 NMR spectroscopy to identify multiple metabolites in the brain, demonstrating the complexity of biotransformation in a living organism. nih.gov Comparing metabolic profiles across different species is crucial, as significant differences can exist. nih.gov
Role of Specific Enzymes in this compound Metabolism (e.g., Hepatic Microsomal Enzymes, UGT1A4)
The biotransformation of this compound is mediated by specific enzyme systems located primarily in the liver.
Hepatic Microsomal Enzymes: This broad category of enzymes, which includes the cytochrome P450 (CYP) superfamily, is responsible for the Phase I oxidative metabolism of a vast number of drugs. researchgate.netnih.gov These enzymes catalyze the sulfoxidation, hydroxylation, and N-dealkylation of phenothiazines. nih.govresearchgate.net
UGT1A4: This specific enzyme is an isoform of the UDP-glucuronosyltransferase family and plays a critical role in the Phase II glucuronidation of many psychotropic drugs. genesight.comuky.eduwikipedia.org UGT1A4 is known to catalyze the N-glucuronidation of tertiary amines, a structural feature of this compound. uky.edunih.gov The closely related compound, trifluoperazine, has been confirmed as a highly selective substrate for UGT1A4. nih.govnih.gov Research indicates that UGT1A4 is the primary enzyme responsible for the glucuronidation of some tricyclic antidepressants and antipsychotics. uky.edu
Table 1: Summary of this compound Metabolic Pathways and Key Enzymes
| Metabolic Phase | Pathway | Description | Key Enzymes |
|---|---|---|---|
| Phase I | Sulfoxidation | Oxidation of the sulfur atom in the phenothiazine ring. | Hepatic Microsomal Enzymes (e.g., Cytochrome P450) |
| Phase I | Hydroxylation | Addition of a hydroxyl group to the phenothiazine ring. | Hepatic Microsomal Enzymes (e.g., Cytochrome P450) |
| Phase I | N-Dealkylation | Removal of alkyl groups from the side chain. | Hepatic Microsomal Enzymes (e.g., Cytochrome P450) |
| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility. | UGT1A4 |
Production of Toxic Intermediates and Implications for Organ Toxicity
The biotransformation of this compound, like other drugs in the phenothiazine class, is not merely a process of detoxification and elimination. Certain metabolic pathways can lead to the formation of chemically reactive intermediates that are implicated in organ toxicity, most notably hepatotoxicity (drug-induced liver injury). nih.gov While the exact mechanisms are complex and can involve immune-mediated responses, there is significant evidence that the production of toxic metabolites plays a direct role. nih.gov
Research into related phenothiazines, such as chlorpromazine and thioridazine, provides a model for understanding the bioactivation of this compound. nih.gov The metabolic activation of these compounds is often mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov This process can generate highly reactive, electrophilic intermediates capable of interacting with and damaging cellular macromolecules. cdnsciencepub.com
Detailed Research Findings
Studies on phenothiazine bioactivation have identified a tentative pathway that likely applies to this compound. This pathway involves an initial hydroxylation step, followed by further oxidation to a reactive species. nih.gov
Formation of Quinone Imine Intermediates: A key bioactivation sequence involves the P450-catalyzed oxidation of the phenothiazine core structure. nih.gov For compounds like chlorpromazine, this begins with 7-hydroxylation. This hydroxylated metabolite is then further oxidized to form a highly electrophilic quinone imine intermediate. nih.gov This reactive species is a primary candidate for initiating cellular damage.
Enzymatic Involvement: The formation of these reactive intermediates from phenothiazines has been shown to be primarily mediated by the enzyme CYP2D6, with a smaller contribution from CYP1A2. nih.gov Genetic variations in these enzymes could potentially influence an individual's susceptibility to toxicity.
Covalent Binding and Protein Adducts: Electrophilic intermediates, such as quinone imines, can form covalent bonds with nucleophilic residues (like cysteine) on cellular proteins. cdnsciencepub.com This covalent binding can alter the structure and function of essential proteins, leading to a loss of enzymatic activity and disruption of critical cellular processes, ultimately contributing to cell death and tissue injury. cdnsciencepub.commedscape.com
Depletion of Antioxidants: The reactive intermediates can be detoxified by conjugation with endogenous antioxidants, most notably glutathione (GSH). nih.govcdnsciencepub.com However, during the metabolism of high concentrations of the drug, the formation of these intermediates can overwhelm and deplete the cell's glutathione stores. cdnsciencepub.com This depletion leaves the cell vulnerable to oxidative stress from both the drug metabolites and other endogenous reactive oxygen species, further contributing to cytotoxicity. cdnsciencepub.com
The primary organ affected by the toxic intermediates of phenothiazines is the liver, given its central role in drug metabolism. nih.gov The resulting liver injury typically manifests as cholestatic hepatitis, characterized by impaired bile flow. nih.govnih.gov While often reversible upon discontinuation of the drug, severe cases can lead to prolonged jaundice and, rarely, vanishing bile duct syndrome. nih.gov
The table below summarizes the key findings related to the formation of toxic intermediates from phenothiazine drugs, which are considered relevant to this compound.
Interactive Data Table: Bioactivation and Toxicity of Phenothiazine Drugs
| Feature | Description | Implication for Organ Toxicity |
| Metabolic Pathway | Initial hydroxylation (e.g., at the 7-position) of the phenothiazine ring, followed by oxidation. nih.gov | Creates a precursor for the toxic intermediate. |
| Key Enzymes | Primarily Cytochrome P450 2D6 (CYP2D6), with minor involvement of CYP1A2. nih.gov | Catalyzes the formation of reactive species. |
| Toxic Intermediate | Electrophilic quinone imine species. nih.gov | Highly reactive molecule capable of binding to cellular components. |
| Mechanism of Toxicity | 1. Covalent binding to cellular proteins. cdnsciencepub.com2. Depletion of glutathione (GSH) stores. cdnsciencepub.com | 1. Disruption of protein function, leading to enzyme inhibition and cell stress. cdnsciencepub.com2. Increased oxidative stress and cellular damage. cdnsciencepub.com |
| Primary Target Organ | Liver. nih.gov | Results in hepatotoxicity, commonly presenting as cholestatic or mixed liver injury. nih.govnih.gov |
Neurobiological and Neurophysiological Investigations of Triflupromazine
Modulation of Central Dopaminergic Pathways (e.g., Mesocortical, Mesolimbic)
Triflupromazine acts as an antagonist at both dopamine (B1211576) D1 and D2 receptors, inhibiting their activity within the central nervous system. drugbank.comiarc.frontosight.ainih.gov This antagonism is a key component of its pharmacological profile as a typical antipsychotic. nih.govwikipedia.org
The modulation of central dopaminergic pathways by this compound is particularly relevant to its effects on psychiatric conditions. Overactivity of dopamine neurotransmission within the mesolimbic pathway is widely implicated in the positive symptoms of schizophrenia, such as delusions, hallucinations, and thought disorder. nps.org.auhilarispublisher.com By blocking dopamine receptors in this pathway, this compound helps to alleviate these symptoms. hilarispublisher.com Conversely, hypofunction of the mesocortical pathway is associated with the negative and cognitive symptoms of schizophrenia, and blocking dopamine receptors in this pathway can potentially worsen these symptoms. hilarispublisher.comunits.itpsychopharmacologyinstitute.com
Beyond dopaminergic systems, this compound also exhibits binding affinity for muscarinic acetylcholine (B1216132) receptors (M1 and M2) and tryptamine (B22526) D receptors (5HT2B). drugbank.comiarc.fr
Effects on Neuronal Firing and Feedback Mechanisms
Investigations into this compound's effects on neuronal activity have shown its capacity to influence spontaneous firing rates. Specifically, this compound has been observed to enhance the depressant actions of iontophoretically applied adenosine (B11128) on rat cerebral cortical neurons. nih.gov This potentiation suggests that the inhibition of adenosine uptake and the subsequent augmentation of endogenously released adenosine may contribute significantly to the central actions of phenothiazines like this compound. nih.gov However, it is noteworthy that this compound did not enhance the depressant actions of adenosine 5'-N-ethylcarboxamide, an uptake-resistant analog. nih.gov
At a broader cellular level, dopamine receptors, including D1 and D5 subtypes, play roles in modulating intracellular calcium levels and neurotransmitter release. nih.gov Furthermore, D2-like receptors, which are targeted by this compound, are known to modulate potassium channels through G protein coupling, influencing neuronal excitability and feedback mechanisms. drugbank.comiarc.frnih.gov
Impact on Glial Cell Activation and Neuroinflammation in the Central Nervous System (e.g., Microglia, Astrocytes, Hypothalamic Gliosis)
This compound (TFP) demonstrates significant inhibitory effects on glial cell activation and neuroinflammation within the central nervous system. It has been shown to suppress lipopolysaccharide (LPS)-stimulated activation of microglia and effectively inhibit LPS-induced peripheral and hypothalamic inflammation. frontiersin.orgresearchgate.netnih.govnih.gov
In models of obesity induced by chronic high-fat diet (HFD) feeding, TFP treatment led to a notable reduction in the number and cell body size of microglia in the arcuate nucleus (ARC) of the hypothalamus. frontiersin.org Concurrently, HFD-induced astrocytic activation, characterized by hypertrophy and increased intensity of astrocytes in the ARC, was also diminished by TFP administration. frontiersin.org These findings indicate that TFP can effectively suppress HFD-induced ARC gliosis and inflammation within the hypothalamus. researchgate.netnih.govresearchgate.net
Furthermore, TFP reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in the plasma of obese mice. researchgate.netnih.govnih.govresearchgate.net In in vitro studies using primary microglia cultures, TFP decreased inducible nitric oxide synthase (iNOS) immunoreactivity and altered cell morphology from an amoeboid shape to one with extending cell processes under LPS stimulation. frontiersin.org TFP also inhibited the release of pro-inflammatory cytokines (TNF-α and IL-1β) in LPS-stimulated microglia and mixed glia cultures. nih.gov The inhibitory effects of TFP on microglia and astrocyte activation in the ARC of obese mice may be mediated through its action on dopamine D2 receptors in peripheral immune cells and/or hypothalamic glial cells. frontiersin.org Mechanistically, TFP has been shown to block the activation of NF-κB, a crucial transcription factor involved in inducing pro-inflammatory cytokines and implicated in neuroinflammation. biorxiv.orgmdpi.com
Beyond metabolic inflammation, TFP's targeted inhibition of Aquaporin-4 (AQP4) subcellular localization has been observed to effectively diminish astrocyte activation both in vitro and in vivo in a rat model of spinal cord injury. nih.gov
Table 1: Effects of this compound on Glial Cell Activation and Inflammatory Markers in Obese Mice
| Parameter | Control (Untreated Obese Mice) | This compound (TFP) Treated Obese Mice | Reference |
| ARC Microglia Number | Increased | Reduced | frontiersin.org |
| ARC Microglia Cell Body Size | Increased | Reduced | frontiersin.org |
| ARC Astrocytic Activation | Increased | Decreased | frontiersin.org |
| Plasma TNF-α Levels | Elevated | Reduced | researchgate.netnih.govnih.govresearchgate.net |
| Plasma IL-1β Levels | Elevated | Reduced | researchgate.netnih.govnih.govresearchgate.net |
| iNOS Immunoreactivity in Microglia (LPS-stimulated) | High | Reduced | frontiersin.org |
| Microglia Morphology (LPS-stimulated) | Amoeboid | Extending cell processes | frontiersin.org |
Neuroprotective Effects in Ischemic Brain Injury Models (e.g., Infarct Volume Reduction, Absence of Influence on Cerebral Blood Flow)
This compound (TFP) has demonstrated neuroprotective effects in models of ischemic brain injury. In a rat model of transient focal brain ischemia, TFP significantly reduced infarct volume when administered shortly after the induction of ischemia, specifically within 5 minutes. ahajournals.org However, its effectiveness in reducing infarct volume diminished when administered 1 or 2 hours post-ischemia. ahajournals.org
A crucial finding regarding its neuroprotective action is that TFP had no influence on cerebral blood flow (CBF) in the neocortical penumbra during and after ischemia. ahajournals.org This suggests that its anti-ischemic effect is attributed to direct actions on neuronal cells rather than changes in blood flow. ahajournals.org Phenothiazines, including this compound, are recognized for their protective effects in ischemia/reperfusion injury across various tissues, such as the heart and liver. ahajournals.org
In middle cerebral artery occlusion (MCAO) mouse models, TFP treatment led to a significant reduction in infarct volumes and an improvement in neurological function. nih.govnih.gov Furthermore, in traumatic brain injury (TBI) models, TFP reduced the brain defect area and improved the modified neurological severity score (mNSS). medsci.orgresearchgate.netnih.gov The neuroprotective properties of TFP may be linked to its ability to inhibit calmodulin (CaM) and consequently reduce calcium influx, which is a known trigger of neuronal and tissue damage during ischemic events. ahajournals.orgnih.gov Additionally, TFP treatment has been observed to increase glycogen (B147801) levels in the ischemic penumbra, which could provide a beneficial effect on brain energy metabolism and support neuroprotective ischemic preconditioning. researchgate.networktribe.com
Table 2: Impact of this compound on Infarct Volume in Ischemic Brain Injury Models
| Model | Treatment Timing | Infarct Volume (Control) | Infarct Volume (TFP Treated) | Significance | Reference |
| Transient Focal Brain Ischemia (Rats) | 5 minutes post-ischemia | 34.8 ± 4.9% | 11.3 ± 12.3% | P < 0.01 | ahajournals.org |
| Transient Focal Brain Ischemia (Rats) | 1 hour post-ischemia | 34.8 ± 4.9% | 24.8 ± 15.1% | No significant effect | ahajournals.org |
| Transient Focal Brain Ischemia (Rats) | 2 hours post-ischemia | 34.8 ± 4.9% | 28.8 ± 8.3% | No significant effect | ahajournals.org |
| Middle Cerebral Artery Occlusion (MCAO) (Mice) | Post-MCAO | Elevated | Significantly reduced | Significant | nih.govnih.gov |
Mechanism of Action in Central Nervous System Edema Alleviation (e.g., Aquaporin4 accumulation)
This compound (TFP) is recognized for its ability to alleviate edema within the central nervous system. medsci.orgresearchgate.netnih.gov It has been shown to effectively reduce cerebral edema during the early acute phase following stroke in mouse models. researchgate.net A primary mechanism for this effect involves TFP's action in preventing the accumulation of Aquaporin4 (AQP4) on the surface of brain cells, particularly at astrocyte endfeet, following traumatic brain injury (TBI). medsci.orgresearchgate.netnih.govnih.gov
AQP4, a crucial water transporter predominantly expressed in perivascular astrocytic end-feet, plays a significant role in brain water balance. medsci.orgresearchgate.net Following TBI, increased AQP4 expression facilitates water entry into cerebral astrocytes, leading to brain cell edema. medsci.org TFP counteracts this by inhibiting AQP4 expression at both gene and protein levels. researchgate.networktribe.com
The underlying mechanism involves TFP's function as a calmodulin (CaM) inhibitor. frontiersin.orgnih.govmedsci.orgnih.govworktribe.comresearchgate.netmdpi.com Calmodulin directly binds to the carboxyl terminus of AQP4, which is critical for driving AQP4's localization to the cell surface. mdpi.comworktribe.com By inhibiting CaM, TFP prevents AQP4 from localizing to the blood-spinal cord barrier, thereby reducing CNS edema and promoting functional recovery in models of spinal cord injury. worktribe.comresearchgate.netmdpi.com
Furthermore, TFP contributes to edema alleviation by regulating blood-brain barrier (BBB) permeability. Elevated CaM expression post-stroke is a key factor contributing to BBB collapse. nih.govnih.gov TFP reduces CaM overexpression and, through the MLCK/p-MLC pathway, enhances BBB integrity, leading to reduced BBB disruption and improved outcomes after ischemic stroke. nih.govnih.govresearchgate.net
Table 3: Mechanisms of CNS Edema Alleviation by this compound
| Mechanism | Effect of this compound (TFP) | Key Target/Pathway Involved | Reference |
| AQP4 Accumulation Prevention | Inhibits AQP4 accumulation on astrocyte endfeet | Aquaporin4 (AQP4) | medsci.orgresearchgate.netnih.govnih.gov |
| AQP4 Expression Modulation | Reduces AQP4 expression at gene and protein levels | Aquaporin4 (AQP4) | researchgate.networktribe.com |
| Calmodulin (CaM) Inhibition | Prevents CaM-mediated AQP4 cell-surface localization | Calmodulin (CaM) | frontiersin.orgnih.govmedsci.orgnih.govworktribe.comresearchgate.netmdpi.com |
| Blood-Brain Barrier (BBB) Permeability | Reduces BBB disruption and improves BBB integrity | MLCK/p-MLC pathway, Calmodulin (CaM) overexpression | nih.govnih.govresearchgate.net |
| Brain Edema Reduction | Effectively reduces cerebral edema in acute stroke and TBI models | Overall effect | medsci.orgresearchgate.netnih.govresearchgate.net |
Preclinical Research of Triflupromazine for Novel Therapeutic Applications
Antineoplastic Efficacy in Various Cancer Models
Triflupromazine has demonstrated potential anti-cancer effects across a range of preclinical cancer models. mdpi.com Its mechanisms of action are multifaceted, involving the targeting of various signaling pathways implicated in tumor cell proliferation and survival. mdpi.com
Glioblastoma Multiforme (GBM) Research
Glioblastoma remains a significant challenge in oncology due to its aggressive nature and resistance to treatment. nih.gov Preclinical studies suggest that this compound may offer a new therapeutic avenue. It has been shown to inhibit the malignant reprogramming of tumor cells, a key driver of treatment resistance. nih.gov This effect is attributed to its ability to target calmodulin, dopamine (B1211576) receptors, and the stress-responsive protein, nuclear protein 1 (NUPR1). nih.gov By targeting these molecules, this compound has been found to reduce tumor growth and increase the sensitivity of glioblastoma cells to chemoradiotherapy in animal models. nih.gov Specifically, inhibition of NUPR1 by this compound has been identified as a mechanism that enhances the killing of glioblastoma cells that are resistant to standard treatments. nih.gov Research also indicates that this compound's antagonism of dopamine receptors contributes to its anti-glioma effects. frontiersin.org
Table 1: Summary of this compound's Anti-glioma Activity
| Target/Mechanism | Observed Effect in Preclinical Models | Reference |
| NUPR1 Inhibition | Enhanced killing of chemo-radiation resistant GBM cells. | nih.gov |
| Dopamine Receptor Antagonism | Inhibition of GBM cell growth. | nih.govfrontiersin.org |
| Calmodulin Targeting | Reduction in tumor growth. | nih.gov |
| Sensitization to Chemoradiotherapy | Increased efficacy of standard treatments. | nih.gov |
Lung Cancer Studies
In the context of lung cancer, this compound has been investigated for its ability to target cancer stem cells (CSCs) and overcome drug resistance. nih.govatsjournals.org Studies have shown that this compound can inhibit the formation of tumor spheroids, a characteristic of CSCs, and decrease the expression of CSC markers such as CD44 and CD133. nih.govatsjournals.org The mechanism behind this is, in part, the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for CSC self-renewal and is often overactive in drug-resistant lung cancer. nih.govnih.govatsjournals.org By disrupting this pathway, this compound has demonstrated the ability to overcome resistance to both targeted therapies like gefitinib (B1684475) and conventional chemotherapies such as cisplatin (B142131) in lung cancer models. nih.govatsjournals.org Furthermore, combining this compound with AAV-mediated NUPR1 shRNA has been shown to significantly inhibit tumor growth in lung cancer xenografts. spandidos-publications.com
Table 2: this compound's Effects on Lung Cancer Models
| Research Focus | Key Findings | Molecular Targets/Pathways | Reference |
| Cancer Stem Cell (CSC) Inhibition | Inhibited tumor spheroid formation and reduced CSC marker expression. | CD44, CD133 | nih.govatsjournals.org |
| Overcoming Drug Resistance | Overcame resistance to gefitinib and cisplatin. | Wnt/β-catenin signaling | nih.govatsjournals.orgnih.govatsjournals.org |
| Combination Therapy | Enhanced tumor growth inhibition when combined with NUPR1 shRNA. | NUPR1 | spandidos-publications.com |
Colorectal Cancer (CRC) Research
Preclinical research has highlighted this compound's potential as a therapeutic agent for colorectal cancer. nih.govnih.gov Studies have shown that it can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting the proliferation of CRC cells. nih.govnih.gov This is achieved by downregulating key proteins involved in cell cycle progression, including cyclin-dependent kinase 2 (CDK2), CDK4, cyclin D1, and cyclin E, while upregulating the cell cycle inhibitor p27. nih.govnih.govfrontiersin.org
Furthermore, this compound has been found to induce apoptosis in CRC cells through a mitochondria-mediated pathway. nih.govnih.gov This is characterized by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species levels. nih.govnih.gov Interestingly, treatment with this compound also led to an increased expression of programmed death-ligand 1 (PD-L1) on CRC cells and programmed death-1 (PD-1) on tumor-infiltrating T cells. nih.govnih.gov This suggests a potential for synergistic effects when this compound is combined with immune checkpoint inhibitors. nih.govnih.gov
Table 3: Mechanisms of this compound in Colorectal Cancer Research
| Mechanism | Effect on CRC Cells | Key Molecular Changes | Reference |
| Cell Cycle Arrest | Inhibition of proliferation | Downregulation of CDK2, CDK4, Cyclin D1, Cyclin E; Upregulation of p27 | nih.govnih.govfrontiersin.org |
| Apoptosis Induction | Programmed cell death | Decreased mitochondrial membrane potential; Increased reactive oxygen species | nih.govnih.gov |
| Immunomodulation | Potential for enhanced immunotherapy response | Increased expression of PD-L1 and PD-1 | nih.govnih.gov |
Pulmonary Arterial Hypertension (PAH) Investigations
Pulmonary arterial hypertension is a disease characterized by the excessive proliferation and apoptosis resistance of pulmonary artery smooth muscle cells (PASMCs). nih.govnih.gov Preclinical studies have explored the use of this compound to counter these cancer-like characteristics. In cultured PAH-PASMCs, this compound demonstrated potent anti-survival and anti-proliferative effects. nih.govnih.govresearchgate.net
Mechanistically, these effects are associated with the downregulation of AKT activity, which leads to the nuclear translocation of the transcription factor FOXO3. nih.govresearchgate.netresearchgate.net This signaling cascade ultimately promotes apoptosis and inhibits proliferation. researchgate.net Furthermore, this compound has been observed to induce autophagy in these cells. researchgate.netresearchgate.net In animal models of established PAH, treatment with this compound resulted in significant improvements, including reduced right ventricular systolic pressure, decreased total pulmonary resistance, and improved cardiac function. nih.govresearchgate.net Histological analysis also revealed a reduction in the medial wall thickness of distal pulmonary arteries. nih.govnih.gov
Table 4: this compound's Effects in Pulmonary Arterial Hypertension Models
| Effect | Mechanism | In Vitro/In Vivo | Reference |
| Anti-survival and Anti-proliferative | Downregulation of AKT activity, nuclear translocation of FOXO3 | In vitro (PAH-PASMCs) | nih.govnih.govresearchgate.netresearchgate.net |
| Induction of Autophagy | Unsuccessful protective mechanism leading to cell death | In vitro (PAH-PASMCs) | researchgate.netresearchgate.net |
| Improved Hemodynamics and Cardiac Function | Reduced right ventricular systolic pressure and total pulmonary resistance | In vivo (rat models) | nih.govresearchgate.net |
| Reduced Vascular Remodeling | Decreased medial wall thickness of distal pulmonary arteries | In vivo (rat models) | nih.govnih.gov |
Other Cancer Models
The antineoplastic properties of this compound have been investigated in a variety of other cancer models as well. frontiersin.org In triple-negative breast cancer, it has been shown to induce G0/G1 cell cycle arrest and mitochondria-mediated apoptosis, leading to the suppression of tumor growth and brain metastasis. researchgate.net Studies have also reported its potential efficacy in liver cancer, melanoma brain metastasis, and leukemia. frontiersin.org In multiple myeloma cells, this compound has been shown to inhibit cell growth and induce apoptosis by inhibiting autophagy, a process linked to its targeting of NUPR1. researchgate.net A derivative of this compound, CWHM-974, has demonstrated greater potency than the parent compound against a panel of cancer cell lines, inducing apoptosis and a G2/M cell cycle arrest. nih.gov
Traumatic Brain Injury (TBI) Research
In the field of neurology, preclinical research has pointed to a potential neuroprotective role for this compound in the context of traumatic brain injury. researchgate.net Studies have shown that this compound can lessen the severity of TBI by reducing apoptosis and inflammatory responses within the brain tissue. researchgate.netresearchgate.netnih.gov
A key mechanism identified is the prevention of aquaporin-4 (AQP4) accumulation on the surface of brain cells, particularly at the endfeet of astrocytes. researchgate.nettcdb.orgmedsci.orgnih.gov This accumulation is a factor in the development of brain edema following TBI. medsci.org By inhibiting this process, this compound helps to alleviate brain swelling. researchgate.netnih.govnih.gov Genome-wide RNA sequencing analysis has further revealed that this compound can reverse the abnormal expression of numerous genes that regulate apoptosis and inflammation following a traumatic brain injury. nih.govnih.gov
Table 5: Neuroprotective Effects of this compound in TBI Models
| Effect | Mechanism | Key Findings | Reference |
| Attenuation of Apoptosis | Reversal of abnormal gene expression | Reduced TUNEL staining intensity and area. | researchgate.netresearchgate.netnih.gov |
| Attenuation of Inflammatory Responses | Reversal of abnormal gene expression in inflammatory signaling pathways | Downregulation of pro-inflammatory genes. | researchgate.netresearchgate.netnih.gov |
| Prevention of Aquaporin-4 Accumulation | Inhibition of AQP4 buildup on astrocyte endfeet | Reduced brain edema. | researchgate.nettcdb.orgmedsci.orgnih.gov |
Metabolic Disorder Research: Suppression of Peripheral Proinflammatory Cytokines and Hypothalamic Microglia Activation in Obesity Models
In preclinical obesity models, this compound (TFP) has been shown to address key inflammatory pathways associated with metabolic disorders. Research using high-fat-diet (HFD) induced obese mice has demonstrated that chronic HFD feeding leads to increased levels of dopamine type 2 receptor (D2R) in the arcuate nucleus (ARC) of the hypothalamus. researchgate.netnih.gov As a D2R inhibitor, TFP has been found to suppress the activation of microglia, which are key immune cells in the central nervous system, that is stimulated by inflammatory agents like lipopolysaccharide (LPS). researchgate.netresearchgate.netnih.gov
In vivo studies have provided further evidence of TFP's anti-inflammatory effects. Daily administration of TFP over four weeks to obese mice that had been on a high-fat diet for 16 weeks resulted in a notable reduction in the plasma levels of key proinflammatory cytokines, specifically tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). researchgate.netnih.gov Alongside this reduction in systemic inflammation, the treatment also led to lower levels of plasma glucose and insulin. researchgate.net
Furthermore, TFP administration was found to inhibit the activation of both microglia and astrocytes (a process known as gliosis) in the ARC of the hypothalamus. researchgate.netresearchgate.net These findings suggest that this compound can suppress both the peripheral inflammation and the central neuroinflammation in the hypothalamus that are characteristic of diet-induced obesity. nih.govresearchgate.net In vitro experiments using primary microglia and mixed glial cultures confirmed that TFP significantly inhibits the release of proinflammatory cytokines induced by LPS. nih.govfrontiersin.org
| Model System | Key Findings | Measured Outcomes | Reference |
|---|---|---|---|
| High-Fat-Diet (HFD) Induced Obese Mice | Reduced peripheral and central inflammation. | Decreased plasma TNF-α, IL-1β, glucose, and insulin. Inhibited hypothalamic microglia and astrocyte activation. | researchgate.netnih.govresearchgate.net |
| Primary Microglia and Mixed Glia Cultures (in vitro) | Suppressed inflammatory response to LPS challenge. | Inhibited release of proinflammatory cytokines (TNF-α, IL-1β). | nih.govfrontiersin.org |
Anticoronaviral Agent Potential
This compound has been identified as a potential antiviral agent against several coronaviruses through in vitro screening of compound libraries. nih.gov Research has demonstrated its activity against both Middle East respiratory syndrome coronavirus (MERS-CoV) and severe acute respiratory syndrome coronavirus (SARS-CoV). nih.gov The mechanism is thought to be related to the inhibition of virus entry into host cells via clathrin-mediated endocytosis, a pathway utilized by SARS-CoV. nih.gov
Subsequent studies during the COVID-19 pandemic further explored its efficacy against SARS-CoV-2. This compound, as part of the phenothiazine (B1677639) class of drugs, was shown to have antiviral effects against SARS-CoV-2. nih.gov Screening assays using pseudoviruses confirmed that this compound inhibits the entry of multiple SARS-CoV-2 variants, including the Delta (B.1.617.2) and Omicron (B.1.1.529) strains. nih.gov Further testing with authentic SARS-CoV-2 viruses validated these findings, showing that this compound was effective against the original WH01 strain as well as the Delta and Omicron variants. nih.gov This suggests that this compound could act as a broad-spectrum SARS-CoV-2 inhibitor. nih.gov
| Virus | Assay Type | Finding | Reported Efficacy (EC₅₀) | Reference |
|---|---|---|---|---|
| MERS-CoV | In vitro Antiviral Assay | Inhibited viral activity. | ~5 µM | nih.gov |
| SARS-CoV | In vitro Antiviral Assay | Inhibited viral activity. | ~6 µM | nih.gov |
| SARS-CoV-2 (WH01, Delta, Omicron variants) | Pseudovirus and Authentic Virus Assays | Inhibited viral entry and infection. | Not specified in text. | nih.gov |
Drug Repurposing Strategies and Rationale
Drug repurposing, the strategy of finding new therapeutic uses for existing approved drugs, is a cost- and time-effective approach to drug discovery. frontiersin.orgmdpi.com this compound has become a candidate for repurposing for several reasons. As an antipsychotic, it is known to cross the blood-brain barrier, a significant advantage for treating central nervous system diseases like brain metastases from cancer. nih.gov Additionally, some studies have noted a lower incidence of cancer among schizophrenic patients receiving neuroleptic drugs, suggesting potential anticancer properties for this class of compounds. frontiersin.org
Preclinical studies have explored this compound's potential against various cancers and infectious diseases. bohrium.com
Anticancer Research : In oncology, this compound has been investigated in models of melanoma, colorectal cancer, lung cancer, and multiple myeloma. frontiersin.orgnih.govatsjournals.orgmetu.edu.tr Mechanistically, it has been shown to induce G0/G1 cell cycle arrest and mitochondria-mediated apoptosis in colorectal and melanoma cancer cells. frontiersin.orgnih.gov Other proposed mechanisms include the disruption of autophagy flux in melanoma cells and the inhibition of cancer stem cell growth in lung cancer models. nih.govatsjournals.org In some cancers, its effects are believed to be mediated through the dopamine receptor D2 (DRD2). frontiersin.org
Infectious Disease Research : Beyond virology, this compound has shown efficacy in a murine model of Clostridium difficile infection, where it improved survival rates and reduced inflammation. mdpi.comfrontiersin.org
These diverse preclinical findings highlight the rationale for systematically evaluating established drugs like this compound for new therapeutic roles in oncology and infectious disease.
| Therapeutic Area | Disease Model | Key Preclinical Findings & Rationale | Reference |
|---|---|---|---|
| Oncology | Melanoma (brain, lung, bone metastases) | Crosses blood-brain barrier; induces G0/G1 cell cycle arrest, apoptosis, and disrupts autophagy flux. | nih.gov |
| Oncology | Colorectal Cancer | Induces G0/G1 cell cycle arrest and mitochondria-mediated intrinsic apoptosis. | frontiersin.org |
| Oncology | Lung Cancer | Inhibits cancer stem cell growth and overcomes drug resistance when combined with cisplatin or gefitinib. | atsjournals.org |
| Oncology | Multiple Myeloma | Shows dose- and time-dependent inhibitory and cytotoxic effects; induces apoptosis. | metu.edu.tr |
| Infectious Disease | Clostridium difficile (murine model) | Increased survival rates and decreased inflammation compared to vancomycin-treated group. | mdpi.comfrontiersin.org |
Clinical Research and Efficacy Assessments of Triflupromazine
Efficacy in Psychotic Disorders (e.g., Schizophrenia)
Triflupromazine has been extensively studied for its role in treating psychotic disorders, particularly schizophrenia. It is known to be effective in managing the 'positive symptoms' of schizophrenia, such as hallucinations, delusions, and disorganized thought and speech. numberanalytics.comcochrane.orgwikipedia.org The drug is also used to manage severe behavioral issues like agitation and aggression in individuals with psychotic disorders. mentalhealth.compathbank.org
Clinical trials have consistently demonstrated that this compound is a more effective antipsychotic than a placebo for individuals with schizophrenia. cochrane.orgresearchgate.net A review of multiple studies showed a significant clinical improvement in the global state of patients receiving this compound compared to those on placebo over the medium term. cochrane.orgresearchgate.netnih.gov Specifically, small, short-term studies indicated that this compound was favorable for global improvement. nih.govcapes.gov.br
When compared with other typical antipsychotics, this compound's efficacy is considered largely similar. nih.govcapes.gov.br For instance, research comparing this compound to chlorpromazine (B137089), another phenothiazine (B1677639) antipsychotic, has been conducted to assess their relative effectiveness. cochranelibrary.comcambridge.orgpsychiatryonline.org A comprehensive review involving 49 studies and 2,230 participants found no clear difference between this compound and other older-generation antipsychotics in terms of producing substantial improvement. nih.govcapes.gov.br Similarly, a meta-analysis of seven randomized trials with 422 participants found no significant difference in treatment response between this compound and low-potency antipsychotics. nih.gov However, a study comparing olanzapine (B1677200) with a combination of low-dose olanzapine and this compound was designed to test for similar efficacy with potentially different cost and side-effect profiles. clinicaltrials.gov
Comparative Efficacy of this compound in Schizophrenia
| Comparator | Number of Studies (Participants) | Key Finding | Citation |
|---|---|---|---|
| Placebo | 13 (1162) | Favored this compound for global improvement in short-term studies. | nih.govcapes.gov.br |
| Placebo | 3 RCTs (417) | Significant clinical improvement in global state at medium term. | cochrane.orgresearchgate.netnih.gov |
| Other Typical Antipsychotics | 49 (2230) | No clear difference in terms of 'no substantial improvement'. | nih.govcapes.gov.br |
| Low-Potency Antipsychotics | 7 RCTs (422) | No significant difference in response to treatment. | nih.gov |
| Chlorpromazine | - | Believed by some clinicians to be more effective in activating retarded schizophrenic patients, though studies examined motor activity. | cambridge.org |
Particularly, this compound is utilized to control violent behavior during acute psychotic episodes. pathbank.orgdrugbank.comnih.gov However, its effectiveness in reducing agitation or distress compared to a placebo has produced equivocal results in some studies. researchgate.netnih.gov One review noted that when compared to other older antipsychotics, this compound was not definitively superior in diminishing anxiety, depression, or excitement. nih.gov A small study comparing this compound to chlorpromazine found that most participants in both groups did not complain of delusions or hallucinations. nih.gov
Maintenance treatment with antipsychotics is crucial for preventing relapse in schizophrenia. nsj.org.saunimore.it Studies show that significantly fewer individuals receiving this compound left studies early due to relapse or worsening of their condition in the medium term compared to those on placebo. cochrane.orgresearchgate.netnih.gov This suggests a protective effect against relapse.
However, the long-term data on this compound for relapse prevention has shown some surprising results. One network meta-analysis of randomized controlled trials found that, unlike other antipsychotics, this compound was not significantly better than placebo for relapse prevention. cambridge.orgnih.gov This finding was noted as an exception among the antipsychotics studied. cambridge.orgnih.gov Another review pointed out that while patients on chlorpromazine experienced less relapse compared to placebo up to two years, there was no difference beyond that timeframe. wikipedia.org The importance of long-term studies is highlighted by findings that show differences in relapse rates between treatments may only become apparent in the second year of a study. psychiatrist.com
Efficacy in Non-Psychotic Conditions (e.g., Severe Nausea and Vomiting, Severe Hiccups, Generalized Anxiety Disorder, Moderate to Severe Pain)
This compound has also demonstrated efficacy in several non-psychotic conditions. It is used to control severe nausea and vomiting, intractable hiccups, and moderate to severe pain in certain hospitalized patients. drugbank.comnih.gov Its anti-emetic effect is primarily due to the blockage of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone of the brain. drugbank.com
Furthermore, this compound is indicated for the short-term management of generalized anxiety disorder (GAD). medcentral.commedcentral.com A review of studies on antipsychotics for anxiety found that low doses of trifluoperazine (B1681574) (a closely related phenothiazine) were superior to placebo in treating GAD. nih.gov this compound is generally considered an alternative to other less toxic medications for nonpsychotic anxiety due to its potential for side effects. medcentral.com
Clinical Trial Methodologies and Limitations (e.g., Double-blind studies, Randomized Controlled Trials (RCTs), low quality evidence, pre-CONSORT trials)
The evidence base for this compound's efficacy is subject to several methodological limitations. Many of the clinical trials were conducted several decades ago, before the establishment of the Consolidated Standards of Reporting Trials (CONSORT) statement, which provides guidelines for transparent reporting. researchgate.netnih.gov
Many of the studies were small, double-blind, randomized controlled trials (RCTs). researchgate.netnih.govnih.govcapes.gov.br For example, a Cochrane review on trifluoperazine versus placebo included 10 RCTs with a total of 686 participants. cochrane.org The quality of the evidence from these older trials is often graded as "low" or "very low". cochrane.orgresearchgate.netnih.gov This is frequently due to poor reporting of randomization methods, allocation concealment, and blinding procedures. nih.gov
Methodological Assessment of this compound Clinical Trials
| Methodology Aspect | Description | Limitations Noted | Citation |
|---|---|---|---|
| Study Design | Primarily double-blind, randomized controlled trials (RCTs). | Many studies were small in size. | researchgate.netnih.govnih.govnih.gov |
| Evidence Quality | Often graded as "low" or "very low". | Inadequate description of randomization and allocation concealment; pre-dates CONSORT guidelines. | cochrane.orgresearchgate.netnih.govnih.gov |
| Comparators | Placebo and other typical antipsychotics (e.g., chlorpromazine). | Lack of long-term comparative data and comparisons with newer atypical antipsychotics. | nih.govcapes.gov.brcochranelibrary.com |
| Reporting Standards | Many trials conducted before the CONSORT statement. | Poor reporting quality limits the strength of conclusions. | cochrane.orgresearchgate.netnih.gov |
Adverse Effects: Pathophysiology and Clinical Management Considerations
Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms are a group of medication-induced movement disorders commonly associated with antipsychotic drugs, including Triflupromazine. nih.gov this compound carries a higher risk for these side effects compared to many other antipsychotics. wikidoc.orgwikipedia.org
The primary pathophysiological basis for extrapyramidal symptoms induced by this compound lies in its potent antagonism of dopamine (B1211576) D2 receptors within the central nervous system, specifically in the striatum. nih.govmdpi.commdpi.comresearchgate.net The striatum is a crucial component of the nigrostriatal dopamine pathway, which is integral to motor control. psychiatrist.com By binding to and blocking these D2 receptors, this compound prevents adequate dopamine signaling in the basal ganglia. mdpi.comresearchgate.net This blockade leads to the disinhibition of striatal neurons containing gamma-aminobutyric acid (GABA) and encephalin, thereby influencing the indirect pathway and resulting in a relative reduction in the activity of thalamocortical circuits. mdpi.com The propensity for developing EPS is directly correlated with the degree of dopamine D2/3 receptor occupancy. mdpi.com High-potency D2 antagonists are particularly prone to inducing these effects, with the severity often being dose-dependent. neupsykey.com
Extrapyramidal symptoms manifest in various forms, including acute and chronic presentations. nih.gov
Tardive Dyskinesia (TD): This is a chronic and often persistent movement disorder characterized by involuntary, repetitive movements, particularly affecting the face, mouth, tongue, and sometimes the limbs. nih.govdrugs.com Tardive dyskinesia has been reported as a side effect of this compound. wikipedia.orghres.ca Long-term use of anticholinergic medications may potentially predispose individuals to TD. cambridge.org
Drug-Induced Parkinsonism (DIP): This condition closely resembles idiopathic Parkinson's disease, presenting with symptoms such as rigidity, tremor (often resting tremor), and bradykinesia (slowness of movement). nih.govmdpi.comdrugs.comnih.gov DIP typically develops within days or weeks of initiating antipsychotic treatment. nih.gov The motor symptoms can be symmetrical and may be accompanied by other extrapyramidal symptoms like dyskinesia and akathisia. karger.com
Dystonia: Acute dystonia involves sustained, involuntary muscle contractions that lead to abnormal, often painful, postures or repetitive twisting movements. nih.govdrugs.com Common manifestations include torticollis (neck twisting), facial grimacing, trismus (jaw clenching), tongue protrusion, and abnormal eye movements. neupsykey.comdrugs.comrxlist.com These reactions can occur shortly after the start of this compound therapy or after a dose increase. neupsykey.comrxlist.comhres.ca
Akathisia: Characterized by an inner sense of restlessness and an inability to stay still, akathisia often presents as repetitive movements such as pacing, rocking, or constantly shifting weight. nih.govdrugs.comcambridge.orgrxlist.com It is considered a serious side effect of this compound. wikidoc.orgwikipedia.org While symptoms typically emerge within days of exposure, they can sometimes be delayed. cambridge.org The mesocortical dopamine tracts are thought to play a role in the genesis of akathisia. cambridge.org
Neuroleptic Malignant Syndrome (NMS): Pathophysiology and Clinical Features
Neuroleptic Malignant Syndrome (NMS) is a rare but potentially fatal idiosyncratic reaction associated with antipsychotic drugs, including this compound. wikidoc.orgwikipedia.orgrxlist.comnih.govnih.gov
Pathophysiology: The core pathophysiological mechanism of NMS is believed to be a severe and acute reduction in central dopaminergic activity, particularly within the mesolimbic/cortical, nigrostriatal, and hypothalamic pathways. wikidoc.org This theory is supported by the observation that antipsychotics, which primarily block D2 receptors, are the main causative agents, and the syndrome can also be triggered by the abrupt withdrawal of dopaminergic medications. wikidoc.org Additionally, some hypotheses suggest that NMS shares similarities with malignant hyperthermia, involving dysregulation of calcium regulatory proteins in sympathetic neurons and increased calcium release from muscle cell sarcoplasmic reticulum, leading to muscle rigidity and hyperthermia. wikidoc.org
Clinical Features: NMS is clinically characterized by a tetrad of severe symptoms that typically develop over one to three days. nih.govwikidoc.orgmsdmanuals.com These include:
Hyperpyrexia: A significantly elevated body temperature, often exceeding 38°C and sometimes reaching over 40°C. wikidoc.orgmsdmanuals.com
Severe Muscle Rigidity: Often described as "lead-pipe rigidity," this is a generalized and profound stiffness of the muscles. nih.govwikidoc.orgmsdmanuals.comtsccm.org.tw
Altered Mental Status: Ranging from confusion and agitation to obtundation and coma, this is frequently the earliest manifestation. nih.govwikidoc.orgmsdmanuals.comtsccm.org.tw
Autonomic Instability: Manifestations include tachycardia (observed in approximately 88% of cases), labile or high blood pressure (occurring in 61-77% of cases), tachypnea (in about 73% of cases), and profuse diaphoresis. rxlist.comnih.govwikidoc.orgmsdmanuals.com Cardiac dysrhythmias may also occur. rxlist.comwikidoc.org
Laboratory findings often reveal elevated serum creatinine (B1669602) phosphokinase (CPK) due to muscle breakdown, and leukocytosis. nih.govnih.govwikidoc.orgtsccm.org.tw
Anticholinergic Effects
This compound, as a phenothiazine (B1677639), possesses anticholinergic properties, which contribute to a range of adverse effects. rxlist.comhres.ca These effects are a result of the blockade of muscarinic cholinergic receptors. nih.gov
Clinical manifestations of anticholinergic effects include:
Mydriasis: Dilation of the pupils, which can lead to blurred vision and photophobia. hres.carxlist.comhres.cagoodrx.comtaylorandfrancis.com Caution is advised for patients with glaucoma. hres.carxlist.comhres.ca
Xerostomia: Dry mouth, a common and often bothersome symptom. drugs.comrxlist.comhres.cagoodrx.comtaylorandfrancis.com
Constipation: Reduced gastrointestinal motility leading to difficulty with bowel movements. rxlist.comhres.cagoodrx.comtaylorandfrancis.com
Urinary Retention: Difficulty or inability to urinate, caused by the inhibition of bladder muscle contraction. rxlist.comhres.cagoodrx.comtaylorandfrancis.com
Confusion and Agitation: These are central anticholinergic effects that can contribute to a toxic confusional state. hres.cagoodrx.comtaylorandfrancis.com
Cardiovascular Effects
Antipsychotic agents, including this compound, can induce various cardiovascular adverse effects. drugs.comnih.govjcdr.netmahidol.ac.thresearchgate.net
Tachycardia: Sinus tachycardia can occur due to the anticholinergic properties of this compound, which reduce vagal tone by antagonizing muscarinic receptors. nih.gov While high-potency phenothiazines like this compound generally have fewer cardiovascular side effects than low-potency ones, tachycardia is still a reported adverse event. drugs.commahidol.ac.th
Arrhythmia and QTc Prolongation: ECG changes, including QT prolongation and T-wave distortions, have been observed with phenothiazine antipsychotics; these changes are typically reversible. drugs.comrxlist.com Prolongation of the QTc interval is a rare but serious concern, as it can predispose patients to life-threatening ventricular arrhythmias, notably Torsades de Pointes (TdP), and sudden cardiac death. jcdr.netmahidol.ac.thresearchgate.net Risk factors for QTc prolongation and TdP include female gender, pre-existing cardiovascular disease, and electrolyte imbalances. researchgate.net
Hypotension (Orthostatic Hypotension): this compound can cause mild postural hypotension or, in some cases, severe hypotension. drugs.comrxlist.com Orthostatic hypotension, defined as a significant drop in blood pressure upon standing, is a common cardiovascular adverse effect of antipsychotics, particularly in elderly patients. nih.govjcdr.netresearchgate.net This effect is often attributed to the drug's alpha-adrenergic blocking properties. hres.canih.gov
Hematological Effects: Leukopenia and Agranulocytosis
Hematological adverse effects, including leukopenia and agranulocytosis, have been reported in temporal association with antipsychotic agents, including phenothiazines like trifluoperazine (B1681574) (a related compound often discussed in similar contexts). hres.cadrugs.com
Leukopenia: A decrease in the total white blood cell count. drugs.comfrontiersin.org
Agranulocytosis: A more severe form of neutropenia, characterized by a significant reduction in neutrophil counts (typically below 0.5 × 10^9/L). frontiersin.orgmedicaljournals.se This condition is life-threatening due to a substantially increased risk of severe infections and sepsis. frontiersin.orgmedicaljournals.se
Risk factors for developing leukopenia and neutropenia include a pre-existing low white blood cell count and a history of drug-induced leukopenia or neutropenia. drugs.com A case report has implicated this compound in agranulocytosis when used concomitantly with clozapine. nih.gov Regular monitoring of complete blood count (CBC) is recommended, especially during the initial months of therapy, for patients with identified risk factors. drugs.com
Pharmacological Interactions and Polypharmacy Considerations with Triflupromazine
Interactions Affecting Triflupromazine's Pharmacokinetics (e.g., Altered Metabolism by Co-administered Drugs)
This compound undergoes extensive hepatic metabolism following administration. ontosight.ai The absorption of this compound can be significantly impacted by co-administered agents. Specifically, antacid-containing compounds such as aluminum, aluminum phosphate, aluminum hydroxide, and calcium carbonate have been shown to decrease the absorption of this compound, potentially leading to reduced serum concentrations and a subsequent decrease in its therapeutic efficacy. drugbank.com Similarly, bismuth subnitrate can also lead to decreased absorption of this compound, resulting in lower serum concentrations and diminished effectiveness. drugbank.com
Table 1: Interactions Affecting this compound's Absorption
| Interacting Drug Class/Compound | Effect on this compound Pharmacokinetics | Mechanism | Outcome | Source |
| Aluminum-containing antacids (e.g., Aluminum, Aluminum phosphate, Aluminum hydroxide) | Decreased absorption of this compound | Inhibition of gastrointestinal absorption | Reduced serum concentration, potentially decreased efficacy | drugbank.com |
| Calcium carbonate | Decreased absorption of this compound | Inhibition of gastrointestinal absorption | Reduced serum concentration, potentially decreased efficacy | drugbank.com |
| Bismuth subnitrate | Decreased absorption of this compound | Inhibition of gastrointestinal absorption | Reduced serum concentration, potentially decreased efficacy | drugbank.com |
Interactions Leading to Increased Adverse Effects
Concomitant use of this compound with other medications can lead to an increased risk or severity of various adverse effects due to additive or synergistic pharmacological actions.
This compound, possessing central nervous system (CNS) depressant properties, can significantly enhance the sedative effects of other CNS depressants. Co-administration with substances such as opiates, other analgesics, barbiturates, other sedatives, general anesthetics, and alcohol can lead to increased CNS depression, including profound sedation, respiratory depression, and hypotension. mims.commims.commims.com Specific drugs identified to increase the risk or severity of CNS depression when combined with this compound include, but are not limited to, alprazolam, amobarbital, aripiprazole, baclofen, benzodiazepines (e.g., bromazepam, chlordiazepoxide, brotizolam), buprenorphine, bupropion, carbamazepine, chlorpromazine (B137089), cyclobenzaprine, and ondansetron. drugbank.com
Table 2: Interactions Leading to Enhanced Central Nervous System Depression
| Interacting Drug Class/Compound | Effect on this compound Co-administration | Outcome | Source |
| Opiates/Analgesics | Increased CNS depression | Profound sedation, respiratory depression, hypotension | mims.commims.commims.com |
| Barbiturates/Sedatives | Increased CNS depression | Profound sedation, respiratory depression, hypotension | mims.commims.commims.com |
| General Anesthetics | Increased CNS depression | Profound sedation, respiratory depression, hypotension | mims.commims.commims.com |
| Alcohol | Increased CNS depression | Profound sedation, respiratory depression, hypotension | mims.commims.commims.com |
| Alprazolam | Increased risk/severity of CNS depression | Enhanced CNS depression | drugbank.com |
| Amobarbital | Increased risk/severity of CNS depression | Enhanced CNS depression | drugbank.com |
| Aripiprazole | Increased risk/severity of CNS depression | Enhanced CNS depression | drugbank.com |
| Baclofen | Increased CNS depressant activities | Enhanced CNS depression | drugbank.com |
| Benzodiazepines (e.g., Bromazepam, Chlordiazepoxide) | Increased risk/severity of CNS depression | Enhanced CNS depression | drugbank.com |
| Buprenorphine | Increased CNS depressant activities | Enhanced CNS depression | drugbank.com |
| Bupropion | Increased risk/severity of CNS depression | Enhanced CNS depression | drugbank.com |
| Carbamazepine | Increased risk/severity of CNS depression | Enhanced CNS depression | drugbank.com |
| Chlorpromazine | Increased risk/severity of CNS depression | Enhanced CNS depression | drugbank.com |
| Cyclobenzaprine | Increased risk/severity of CNS depression | Enhanced CNS depression | drugbank.com |
| Ondansetron | Increased risk/severity of CNS depression | Enhanced CNS depression | drugbank.com |
This compound possesses anticholinergic properties. ontosight.ai When co-administered with other drugs that have antimuscarinic properties, such as tricyclic antidepressants (TCAs) or antiparkinsonian drugs, there is an increased risk of additive anticholinergic side effects. mims.commims.commims.com The risk or severity of adverse effects can also be increased when this compound is combined with acetylcholine (B1216132) or aclidinium, indicating a potential for enhanced anticholinergic activity. drugbank.com
This compound can contribute to increased cardiovascular risks when combined with certain agents.
QTc Prolongation: The risk or severity of QTc prolongation can be increased when this compound is co-administered with drugs such as amodiaquine, cycloguanil, and dapsone. drugbank.com
Hypotension: There is an increased risk of hypotension when this compound is used concurrently with antihypertensive drugs or trazodone. mims.commims.commims.com Thiazide diuretics (e.g., bendroflumethiazide, cyclopenthiazide) may accentuate orthostatic hypotension that can occur with phenothiazines. drugbank.comrxlist.com Alcohol consumption can also increase the risk of hypotension when combined with this compound. mims.commims.commims.com this compound may also increase the serum concentration of beta-blockers like bisoprolol, alprenolol, and atenolol. drugbank.com
Tachycardia: The risk or severity of tachycardia can be increased when this compound is combined with agents such as levonordefrin, levosalbutamol, bitolterol, arbutamine, arformoterol, olodaterol, orciprenaline, adenosine (B11128), adrafinil, salbutamol, and bethanidine. drugbank.com
Table 3: Interactions Leading to Increased Cardiovascular Risks
| Type of Risk | Interacting Drug Class/Compound | Effect on this compound Co-administration | Outcome | Source |
| QTc Prolongation | Amodiaquine | Increased risk/severity of QTc prolongation | Potential for cardiac arrhythmias | drugbank.com |
| Cycloguanil | Increased risk/severity of QTc prolongation | Potential for cardiac arrhythmias | drugbank.com | |
| Dapsone | Increased risk/severity of QTc prolongation | Potential for cardiac arrhythmias | drugbank.com | |
| Hypotension | Antihypertensive drugs | Increased risk of hypotension | Exaggerated blood pressure lowering | mims.commims.commims.com |
| Trazodone | Increased risk of hypotension | Exaggerated blood pressure lowering | mims.commims.commims.com | |
| Thiazide diuretics (e.g., Bendroflumethiazide, Cyclopenthiazide) | May accentuate orthostatic hypotension | Dizziness, fainting upon standing | drugbank.comrxlist.com | |
| Alcohol | Increased risk of hypotension | Exaggerated blood pressure lowering | mims.commims.commims.com | |
| Tachycardia | Levonordefrin | Increased risk/severity of Tachycardia | Elevated heart rate | drugbank.com |
| Levosalbutamol | Increased risk/severity of Tachycardia | Elevated heart rate | drugbank.com | |
| Bitolterol | Increased risk/severity of Tachycardia | Elevated heart rate | drugbank.com | |
| Adrenergic agonists (e.g., Arbutamine, Arformoterol, Olodaterol, Orciprenaline, Salbutamol, Adenosine, Adrafinil, Bethanidine) | Increased risk/severity of Tachycardia | Elevated heart rate | drugbank.com |
This compound can increase the neurotoxic activities of certain compounds. Co-administration with bismuth compounds, specifically bismuth subcarbonate, bismuth subcitrate potassium, and bismuth subgallate, may lead to increased neurotoxicity. drugbank.com There is also an increased risk of severe extrapyramidal side-effects or severe neurotoxicity when this compound is combined with lithium. mims.commims.commims.com Additionally, this compound may increase the neurotoxic activities of cyclophosphamide, and cyclosporine may increase the neurotoxic activities of this compound. drugbank.com
Table 4: Interactions Leading to Increased Neurotoxic Activities
| Interacting Drug Class/Compound | Effect on this compound Co-administration | Outcome | Source |
| Bismuth compounds (e.g., Bismuth subcarbonate, Bismuth subcitrate potassium, Bismuth subgallate) | Increased neurotoxic activities of this compound | Enhanced neurotoxicity | drugbank.com |
| Lithium | Increased risk of severe neurotoxicity | Severe extrapyramidal side-effects, severe neurotoxicity | mims.commims.commims.com |
| Cyclophosphamide | This compound may increase neurotoxic activities | Enhanced neurotoxicity | drugbank.com |
| Cyclosporine | May increase neurotoxic activities of this compound | Enhanced neurotoxicity | drugbank.com |
Interactions Decreasing Efficacy of Co-administered Drugs (e.g., Levodopa (B1675098), Dopamine (B1211576) Agonists, Antihypertensive Drugs, Anticoagulants)
This compound's pharmacological actions, particularly its dopamine antagonism, can counteract the effects of certain co-administered drugs.
Levodopa and Dopamine Agonists: this compound antagonizes the effects of dopaminergic drugs such as levodopa. mims.commims.commims.com The absorption of levodopa can also be decreased when combined with this compound. drugbank.com Furthermore, this compound has been shown to decrease the efficacy of various dopamine agonists, including bromocriptine, cabergoline, lisuride, pramipexole, ropinirole, safinamide, and apomorphine. drugbank.com It also directly antagonizes the effects of dopamine itself. drugbank.com
Antihypertensive Drugs: this compound can reverse the antihypertensive effect of guanethidine. mims.commims.commims.com It may also decrease the antihypertensive activities of other drugs such as bepridil, chlorothiazide, and methyldopa. drugbank.com
Anticoagulants: As a phenothiazine (B1677639), this compound may diminish the effect of oral anticoagulants, potentially reducing their efficacy. rxlist.comaapharma.ca
Table 5: Interactions Decreasing Efficacy of Co-administered Drugs
| Co-administered Drug Class/Compound | Effect of this compound Co-administration | Outcome | Source |
| Levodopa | Antagonized effects, decreased absorption | Reduced therapeutic efficacy of Levodopa | mims.commims.commims.comdrugbank.com |
| Dopamine Agonists (e.g., Bromocriptine, Cabergoline, Lisuride, Pramipexole, Ropinirole, Safinamide, Apomorphine) | Decreased efficacy of dopamine agonists | Reduced therapeutic efficacy of dopamine agonists | drugbank.com |
| Dopamine | Decreased efficacy | Reduced therapeutic effect of dopamine | drugbank.com |
| Guanethidine | Reverses antihypertensive effect | Reduced blood pressure lowering effect of guanethidine | mims.commims.commims.com |
| Antihypertensive Drugs (e.g., Bepridil, Chlorothiazide, Methyldopa) | May decrease antihypertensive activities | Reduced blood pressure lowering effect of antihypertensive drugs | drugbank.com |
| Oral Anticoagulants | May diminish effect | Reduced anticoagulant efficacy, increased risk of clotting | rxlist.comaapharma.ca |
Impact on Therapeutic Efficacy of this compound
The therapeutic efficacy of this compound can be influenced by concomitant administration with certain medications. Notably, its effectiveness may be diminished when combined with specific compounds.
Research indicates that the therapeutic efficacy of Triflflupromazine can be decreased when used in combination with Ambenonium. drugbank.comdrugbank.com Similarly, the co-administration of Budesonide has also been observed to reduce the therapeutic efficacy of this compound. drugbank.com
The following table summarizes these specific interactions:
| Interacting Drug | Impact on this compound's Therapeutic Efficacy | Source |
| Ambenonium | Decreased | drugbank.comdrugbank.com |
| Budesonide | Decreased | drugbank.com |
Management Strategies for Drug-Drug Interactions
Effective management of drug-drug interactions involving this compound requires a comprehensive approach, prioritizing patient safety and therapeutic optimization. A fundamental principle is to always consult a healthcare provider before initiating or discontinuing any medication. drugs.com
Drug interactions are typically categorized based on their clinical significance, guiding management strategies:
Highly Clinically Significant: Combinations of drugs that fall into this category should generally be avoided, as the potential risks associated with the interaction often outweigh any potential benefits. drugs.com
Moderately Clinically Significant: Such combinations should usually be avoided. If their co-administration is deemed necessary, it should only occur under special circumstances and with heightened vigilance. drugs.com
Minimally Clinically Significant: For these interactions, the goal is to minimize risk. This involves a thorough assessment of the interaction risk, considering alternative therapeutic agents, implementing measures to circumvent the interaction, or establishing a rigorous monitoring plan. drugs.com
Specific management strategies may also include adjusting the dosage of this compound or the interacting agent. For instance, when this compound is co-administered with other central nervous system (CNS) depressants, a dose reduction of one or both medications may be considered to prevent severe adverse effects. medscape.com Close monitoring for signs such as hypotension, respiratory depression, and profound sedation is also essential in such cases. medscape.com
Advanced Research Methodologies and Future Directions in Triflupromazine Studies
Advanced Molecular and Cellular Techniques (e.g., Immunofluorescence Co-localization Analysis, RNA-seq, Western Blot, Electron Microscopy)
Advanced molecular and cellular techniques are fundamental for elucidating the precise mechanisms of action of chemical compounds, their interactions with biological systems, and their effects at the cellular and subcellular levels. For Triflupromazine (CID 5576), these methodologies could provide critical insights into its biochemical pathways, protein interactions, and cellular responses.
Immunofluorescence Co-localization Analysis : This technique allows for the visualization and spatial correlation of specific molecules within cells or tissues. In the context of this compound, immunofluorescence co-localization could be employed to determine its subcellular localization or to identify specific protein targets with which it interacts. For instance, if this compound is hypothesized to affect a particular cellular organelle or protein complex, co-localization studies with known markers of those structures or proteins could confirm such interactions. However, specific studies using immunofluorescence co-localization analysis directly on this compound (CID 5576) are not readily available in the scientific literature.
RNA-seq (RNA Sequencing) : RNA-seq provides a comprehensive snapshot of gene expression profiles, revealing how a compound influences the transcriptome of cells or tissues. Studies involving this compound could utilize RNA-seq to identify genes and pathways that are up- or down-regulated upon exposure, offering clues about its pharmacological effects or potential toxicities. This could involve comparing gene expression in treated versus untreated cells or in disease models with and without this compound administration. Despite the broad utility of RNA-seq in drug discovery, specific research findings detailing RNA-seq studies on this compound (CID 5576) are not found in the accessible literature. One instance of "5067-5576" appeared in the context of RNA quality assessment in a study, but this refers to a product number for a kit and not direct research on this compound. nih.gov
Western Blot : Western blot analysis is a widely used technique for detecting and quantifying specific proteins in a sample. If this compound is believed to modulate the expression or phosphorylation status of certain proteins, Western blot could be used to validate these hypotheses. For example, investigating its impact on signaling pathways or protein degradation. No specific detailed research findings utilizing Western blot for this compound (CID 5576) are evident in the available scientific literature.
Electron Microscopy (TEM/SEM) : Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers ultra-structural insights into cellular morphology and organelle integrity. TEM could be used to observe any structural changes within cells or tissues induced by this compound, such as alterations in mitochondrial morphology, lysosomal integrity, or cytoskeletal organization. SEM could provide high-resolution images of cell surface changes or interactions. Currently, there are no specific detailed research findings available that describe the use of electron microscopy for studying this compound (CID 5576).
In Silico Modeling and Computational Approaches in SAR and Drug Design
In silico modeling and computational approaches are increasingly vital in modern drug discovery, enabling the prediction of a compound's properties, interactions, and potential efficacy. These methods include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, molecular dynamics simulations, and virtual screening. For this compound (CID 5576), computational approaches could be employed to:
Structure-Activity Relationship (SAR) Studies : SAR studies aim to correlate the chemical structure of a compound with its biological activity. By analyzing this compound's structure and comparing it with structurally similar compounds with known activities, researchers could predict or optimize its potential biological effects.
Molecular Docking : This technique predicts the preferred orientation of a ligand (like this compound) when bound to a receptor or enzyme, providing insights into its binding affinity and potential targets. This could help identify novel therapeutic targets or understand its mechanism of action if any is hypothesized.
Drug Design : Based on in silico predictions, modifications to the this compound structure could be proposed to enhance its potency, selectivity, or pharmacokinetic properties.
While in silico methodologies are broadly applied in pharmaceutical research, specific published studies detailing in silico modeling or computational drug design efforts focused on this compound (CID 5576) are not readily found in the scientific literature. One search result mentioned a comparative docking study with a DOI containing "5576", but the actual compounds studied were other immunosuppressants, not this compound (CID 5576). researchgate.net
Development and Refinement of Animal Models for Disease States and Efficacy Testing (e.g., Monocrotaline (B1676716) and Sugen/Hypoxia PAH models, Traumatic Brain Injury Models, Cancer Xenograft Models)
Animal models are indispensable for evaluating the efficacy and pharmacodynamics of potential therapeutic agents in a living system before human clinical trials. For a compound like this compound, if it were to be developed as a therapeutic, various animal models would be crucial for testing its effects in specific disease contexts.
Monocrotaline and Sugen/Hypoxia PAH models : These models are used to study Pulmonary Arterial Hypertension (PAH). If this compound were hypothesized to have vasodilatory, anti-proliferative, or anti-fibrotic effects relevant to PAH, these models would be essential for efficacy testing.
Traumatic Brain Injury (TBI) Models : TBI models are used to investigate potential neuroprotective or anti-edema effects. If this compound were to be explored for TBI treatment, animal models would assess its ability to reduce brain edema, neuronal damage, or improve neurological function.
Cancer Xenograft Models : These models involve implanting human cancer cells into immunocompromised mice to study tumor growth and metastasis. If this compound showed anti-cancer properties in vitro, xenograft models would be used to evaluate its ability to inhibit tumor growth, induce apoptosis, or overcome drug resistance in vivo.
Despite the importance of animal models in drug development, specific research detailing the use of monocrotaline and Sugen/hypoxia PAH models, traumatic brain injury models, or cancer xenograft models specifically for this compound (CID 5576) are not available in the accessible scientific literature.
Optimization of Clinical Trial Design and Reporting Standards
Should this compound (CID 5576) advance to human studies, optimizing clinical trial design and adhering to rigorous reporting standards would be paramount to ensure patient safety, data integrity, and the validity of results. This involves:
Adaptive Trial Designs : Allowing for pre-specified modifications to the trial protocol based on accumulating data, potentially leading to more efficient and ethical trials.
Biomarker-Guided Trials : Utilizing biomarkers to select patient populations likely to respond, monitor treatment effects, or predict adverse events.
Enhanced Reporting Standards : Adhering to guidelines such as CONSORT (Consolidated Standards of Reporting Trials) to ensure transparency, completeness, and accuracy in publishing trial results.
As of the current review of accessible scientific literature, there are no specific clinical trials or discussions on the optimization of clinical trial design and reporting standards directly pertaining to this compound (CID 5576).
Exploration of this compound as an Adjunct Therapy for Complex Diseases (e.g., Chemoresistance, Radiosensitivity in Cancer)
The repurposing of existing compounds as adjunct therapies can offer new strategies for complex diseases, particularly in cancer, where overcoming resistance to conventional treatments is a major challenge.
Chemoresistance in Cancer : If this compound (CID 5576) were found to modulate pathways involved in drug efflux, DNA repair, or cell survival, it could be investigated as an adjunct to chemotherapy to sensitize resistant cancer cells.
Radiosensitivity in Cancer : Similarly, if this compound could interfere with cellular responses to radiation damage or enhance apoptotic pathways, it might be explored to improve the effectiveness of radiotherapy.
Currently, specific research exploring this compound (CID 5576) as an adjunct therapy for chemoresistance or radiosensitivity in cancer, or other complex diseases, is not identified in the accessible scientific literature.
Investigation of Long-Term Neurocognitive and Metabolic Outcomes
For any compound with potential systemic effects, especially those affecting the central nervous system or metabolism, long-term studies on neurocognitive and metabolic outcomes are critical. This would involve:
Neurocognitive Assessment : Evaluating long-term effects on cognitive functions such as memory, attention, and executive function using standardized neuropsychological tests.
Metabolic Profiling : Monitoring changes in metabolic parameters, including glucose homeostasis, lipid profiles, and body weight, to identify potential metabolic side effects or benefits.
Given the limited available research on this compound (CID 5576) in therapeutic contexts, there are no specific long-term studies on its neurocognitive or metabolic outcomes reported in the accessible scientific literature.
Identification of Biomarkers for Predicting Responsiveness and Adverse Effects
The identification of biomarkers is crucial for personalized medicine, allowing for the prediction of patient responsiveness to a compound and the early detection of potential adverse effects. For this compound (CID 5576), future research would ideally aim to identify:
Predictive Biomarkers : Molecular or physiological markers that indicate which patients are most likely to benefit from this compound treatment.
Pharmacodynamic Biomarkers : Markers that reflect the compound's activity in the body and its engagement with its target.
Safety Biomarkers : Markers that signal potential adverse reactions, enabling early intervention or dose adjustment.
As with other advanced research areas, specific studies focused on identifying biomarkers for predicting responsiveness or adverse effects of this compound (CID 5576) are not found in the readily accessible scientific literature.
Addressing Research Gaps and Improving Quality of Evidence
The historical context of this compound’s initial research and development often predates the rigorous methodological standards prevalent in contemporary pharmaceutical and clinical studies. This necessitates a forward-looking approach to address inherent limitations and bolster the scientific foundation for this compound.
Gaps in Advanced Analytical Characterization
Despite its long-standing use, there remains a need for the development of new, simple, sensitive, and accurate analytical methods for the quantitative estimation of this compound as an active pharmaceutical ingredient in various matrices gitam.edurroij.com. While spectrophotometric and chromatographic methods have been employed for the determination of related compounds in pharmaceutical preparations and environmental samples, the continuous advancement of analytical chemistry demands more sophisticated and precise techniques for this compound. Addressing this gap would involve leveraging advanced bioanalytical methods, such as high-resolution mass spectrometry (LC-MS/MS) and capillary electrophoresis, which offer enhanced sensitivity, specificity, and the ability to analyze compounds in complex biological matrices nih.govsciex.com. Such advancements are critical for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring, providing a more comprehensive understanding of this compound's disposition in biological systems.
Under-explored Potential through Drug Repurposing and Computational Approaches
This compound has been identified as an anticoronaviral agent, indicating its potential for drug repurposing beyond its traditional indications nih.gov. This opens a significant research gap in the application of advanced computational drug repurposing methodologies to fully explore its therapeutic breadth. Computational drug repurposing, which includes factorization-based methods, machine learning, deep learning, and graph neural networks, can significantly reduce the cost and time associated with drug discovery researchgate.net. However, there is currently limited research focused on computational approaches to combination therapy for viral diseases, an area where Triflflupromazine could potentially play a role researchgate.net.
Furthermore, exploring new indications requires robust preclinical investigation using modern in vitro and in vivo models. For instance, studies on similar phenothiazine (B1677639) derivatives for conditions like pulmonary arterial hypertension (PAH) and non-small cell lung cancer (NSCLC) have utilized advanced methodologies such as cell proliferation and apoptosis assays, western blot analysis, and in vivo xenograft experiments, coupled with hemodynamic assessments and histopathology researchgate.netmdpi.commdpi.com. Applying these sophisticated preclinical research methodologies to this compound could uncover novel mechanisms of action and therapeutic applications, thereby addressing the gap in understanding its full pharmacological potential in contemporary disease models.
Enhancing Evidence Quality through Modern Trial Design and Reporting
To improve the quality of evidence for this compound, future research must adhere to contemporary clinical trial design principles and reporting standards, such as the Consolidated Standards of Reporting Trials (CONSORT) guidelines. This includes conducting larger, adequately powered, randomized controlled trials with robust blinding, clear primary and secondary outcomes, and standardized, objective assessment tools plos.orgnih.govnih.govnih.gov. Emphasis should be placed on transparent reporting of all methodological details, including participant selection, intervention fidelity, outcome measurement, and statistical analysis. Furthermore, incorporating patient-reported outcomes and long-term follow-up studies would provide a more holistic understanding of this compound's effects and its real-world utility. Addressing these methodological shortcomings is paramount to generating high-quality evidence that can inform clinical practice and guide future therapeutic development.
Table 1: Key Research Gaps in this compound Studies
| Research Area | Identified Gap | Impact on Evidence Quality |
| Clinical Efficacy & Safety | Small sample sizes, inadequate blinding/randomization, subjective outcome measures in historical trials plos.orgpsychiatryonline.org. | Low to very low quality of evidence, limiting definitive conclusions on efficacy and comparative effectiveness nih.govnih.govnih.gov. |
| Analytical Methods | Need for new, simple, sensitive, and accurate analytical methods for quantitative estimation in various matrices gitam.edurroij.com. | Limits precise pharmacokinetic profiling, therapeutic drug monitoring, and understanding of drug disposition. |
| Pharmacological Mechanisms | Under-explored potential for new indications (e.g., anticoronaviral activity) and detailed mechanisms in modern disease models nih.govresearchgate.net. | Missed opportunities for drug repurposing and a less comprehensive understanding of its molecular targets beyond traditional roles. |
| Trial Reporting & Design | Lack of adherence to modern reporting standards (e.g., CONSORT) in older studies plos.orgnih.gov. | Challenges in reproducibility, comparability across studies, and overall trustworthiness of findings. |
Table 2: Proposed Methodological Approaches to Address Gaps in this compound Research
| Research Gap | Proposed Methodological Approach | Expected Outcome for this compound Studies |
| Methodological Deficiencies in Early Clinical Research | Conduct new, large-scale, well-designed randomized controlled trials (RCTs) adhering to modern standards (e.g., CONSORT) plos.orgnih.govnih.gov. | Generation of high-quality, robust evidence on efficacy and safety, allowing for more definitive conclusions and clinical guidance. |
| Gaps in Advanced Analytical Characterization | Develop and validate advanced bioanalytical methods (e.g., LC-MS/MS, capillary electrophoresis) for quantification in biological matrices nih.govsciex.com. | Improved precision in pharmacokinetic and pharmacodynamic studies, enabling better therapeutic drug monitoring and understanding of drug metabolism. |
| Under-explored Potential through Drug Repurposing and Computational Approaches | Implement computational drug repurposing techniques (e.g., machine learning, network analysis) and conduct extensive preclinical in vitro and in vivo studies for new indications researchgate.netresearchgate.netmdpi.commdpi.com. | Identification of novel therapeutic applications (e.g., anticoronaviral, anti-cancer) and elucidation of underlying molecular mechanisms. |
| Enhancing Evidence Quality through Modern Trial Design and Reporting | Integrate objective outcome measures, refined diagnostic criteria, and transparent reporting of all study parameters plos.org. | Increased reliability and generalizability of research findings, facilitating evidence-based decision-making in clinical practice. |
Q & A
Q. What is the primary mechanism of action of Triflupromazine in modulating dopaminergic pathways, and how does this inform experimental design in schizophrenia research?
this compound acts as a dopamine D1/D2 receptor antagonist, primarily targeting the mesolimbic and mesocortical pathways, which are implicated in emotional regulation and cognitive dysfunction in schizophrenia. Its antagonism reduces hyperactive dopaminergic signaling, alleviating hallucinations and delusions . Researchers should consider its broader neurotransmitter effects (e.g., serotonin modulation) when designing behavioral assays or neurochemical studies. For example, combining receptor-binding assays with in vivo microdialysis can clarify its multi-target effects .
Q. How should researchers adjust this compound dosing in preclinical studies involving animal models with renal or hepatic impairments?
Dose adjustments are critical in populations with impaired metabolism. In rodents, renal/hepatic impairment reduces drug clearance, necessitating a 30–50% dose reduction from the standard 15–40 mg/kg range. Monitoring creatinine clearance (renal function) and ALT/AST levels (hepatic function) is essential. Pharmacokinetic studies in dogs showed significant blood glucose fluctuations post-administration, suggesting glucose monitoring as part of safety protocols .
Q. What experimental models are most suitable for studying this compound’s sedative and antiemetic effects in non-psychiatric applications?
Canine models are widely used for evaluating antiemetic efficacy due to their translational relevance to human physiology. For example, studies comparing this compound (7.5–30 mg) with cyclizine demonstrated superior antiemetic effects (3.4–5.9% vomiting incidence vs. 10.9% for cyclizine) using postoperative nausea/vomiting (PONV) scoring systems . Rodent models are preferred for sedative effects, with open-field tests quantifying reduced locomotor activity.
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing the off-label antiemetic efficacy of this compound in comparative clinical trials?
Use randomized, double-blind designs with stratified randomization for comorbidities. Statistical analysis should include:
- Incidence rates : Calculated as the percentage of patients experiencing nausea/vomiting within 24 hours.
- Severity scores : Area-under-the-curve (AUC) analysis of symptom duration/intensity (e.g., 0–10 scales).
- Comparative efficacy : Non-inferiority testing against first-line antiemetics like ondansetron. this compound reduced vomiting incidence to 0.5% in postoperative settings, outperforming cyclizine (p<0.05) .
Q. How can researchers address contradictions in biochemical data when assessing this compound’s impact on hepatic enzymes in longitudinal animal studies?
Conflicting results (e.g., no ALT/ALP changes in dogs vs. transient elevations in rodents) may arise from species-specific metabolism. Mitigation strategies include:
- Multi-timepoint sampling : Collect data at 15 min, 1 hr, 6 hr, 24 hr, and 48 hr post-administration to capture transient effects.
- Covariate adjustment : Control for stress-induced hyperglycemia, which can confound liver function markers.
- Tissue histopathology : Validate enzyme data with liver biopsies to detect subclinical damage .
Q. What experimental challenges arise in determining this compound’s physicochemical properties, and how can they be resolved?
Low aqueous solubility complicates pKa determination. Spectrophotometric titrations are prone to precipitation at pH >9.5. Solutions include:
- Co-solvent systems : Use ethanol/water mixtures to enhance solubility.
- Micro-titration : Employ microfluidic devices to minimize sample volume and precipitation.
- Computational modeling : Predict pKa values using QSPR (quantitative structure-property relationship) models when experimental data are unreliable .
Q. How does this compound’s interaction with autophagy pathways influence its repositioning potential in neurodegenerative disease research?
this compound induces autophagy via mTOR inhibition, a mechanism explored in Alzheimer’s and Parkinson’s models. Researchers should:
- Combine LC3-II/GFP-LC3 assays with dopamine receptor binding studies to decouple autophagy effects from antipsychotic activity.
- Validate in Caenorhabditis elegans : Utilize transgenic models expressing human α-synuclein to assess neuroprotection .
Methodological Considerations
- Statistical Analysis : Use two-way ANOVA with LSD post-hoc tests for longitudinal biomarker studies (e.g., glucose, TEC, Hb) .
- Preclinical Safety : Monitor QTc prolongation via ECG in canine models, as phenothiazines carry arrhythmia risks .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing off-label studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
